(R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine

Catalog No.
S15848138
CAS No.
M.F
C9H12ClN
M. Wt
169.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine

Product Name

(R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine

IUPAC Name

(1R)-1-(2-chloro-6-methylphenyl)ethanamine

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

InChI

InChI=1S/C9H12ClN/c1-6-4-3-5-8(10)9(6)7(2)11/h3-5,7H,11H2,1-2H3/t7-/m1/s1

InChI Key

DXMWCZRDYBIAQD-SSDOTTSWSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C(C)N

Isomeric SMILES

CC1=C(C(=CC=C1)Cl)[C@@H](C)N

(R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine is a chiral amine compound characterized by its unique molecular structure, which includes a chloro-substituted aromatic ring and an ethanamine functional group. Its molecular formula is C₉H₁₂ClNO, and it has a molecular weight of approximately 185.651 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly due to its biological activity and ability to interact with various biological targets.

, including:

  • N-Alkylation: The amine can undergo alkylation reactions to form more complex amines.
  • Acylation: This reaction introduces acyl groups, which can modify the biological activity of the compound.
  • Reductive Amination: This method can be used to synthesize derivatives by reacting aldehydes or ketones with the amine in the presence of reducing agents.

These reactions highlight its versatility in organic synthesis and pharmaceutical development.

(R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine has been studied for various biological activities, including:

  • Antidepressant Effects: Preliminary studies suggest potential efficacy in treating depression.
  • Antitumor Activity: Research indicates that this compound may exhibit anticancer properties, making it a candidate for further investigation in oncology.
  • Antimicrobial Properties: Its structural features may contribute to activity against certain microbial strains.

These biological activities are linked to its ability to interact with specific receptors and enzymes within biological systems.

The synthesis of (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine typically involves several steps:

  • Starting Materials: The process begins with 2-chloro-6-methoxybenzaldehyde.
  • Formation of Intermediate: The aldehyde undergoes a Grignard reaction with a suitable reagent to form an alcohol intermediate.
  • Amine Formation: The alcohol is converted into the amine through reductive amination using reducing agents like sodium cyanoborohydride.
  • Chiral Resolution: The racemic mixture is resolved to isolate the (R)-enantiomer using chiral resolution techniques.
  • Hydrochloride Salt Formation: Finally, the free base is treated with hydrochloric acid to form its hydrochloride salt, enhancing stability and solubility.

(R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine has several applications across different fields:

  • Pharmaceutical Development: Its potential as an antidepressant and anticancer agent makes it a valuable candidate for drug development.
  • Chemical Research: Used as a building block in synthesizing more complex organic molecules.
  • Agrochemicals: Investigated for possible applications in agricultural chemistry due to its biological activity.

Studies focusing on the interactions of (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine reveal its binding affinities to various biological targets:

  • Receptor Binding Studies: Investigations into how this compound interacts with neurotransmitter receptors have shown promising results, particularly regarding its affinity for serotonin and dopamine receptors.
  • Enzyme Inhibition: Research indicates that it may inhibit specific enzymes, contributing to its therapeutic effects.

These interaction studies provide insights into the compound's mechanisms of action and potential therapeutic applications.

Similar Compounds

Several compounds share structural similarities with (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityKey Features
2-Chloro-1-(4-methoxyphenyl)ethanone2196-99-80.98Ketone instead of amine
2-Chloro-1-(3-methoxyphenyl)ethanone82772-51-80.98Different methoxy position
(R)-1-(2-Chloro-4-methoxyphenyl)ethanamine2250243-62-80.97Variations in substitution patterns
(S)-1-(2-Chloro-6-methylpyridin-4-yl)ethanamine1270273-66-90.95Pyridine ring instead of phenyl

These compounds illustrate variations in functional groups and substitution patterns while maintaining structural similarities that may influence their biological activities and applications.

XLogP3

2.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

169.0658271 g/mol

Monoisotopic Mass

169.0658271 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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